

# A Comparative Guide to USP30 Inhibitors: **rac-MF-094** and Beyond

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *rac-MF-094*

Cat. No.: *B12468064*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The deubiquitinase (DUB) USP30 has emerged as a critical regulator of mitophagy, the selective degradation of damaged mitochondria. Its inhibition presents a promising therapeutic strategy for a range of debilitating conditions, including Parkinson's disease and other neurodegenerative disorders. This guide provides an objective comparison of **rac-MF-094** and other notable USP30 inhibitors, supported by experimental data, detailed protocols, and visual diagrams to aid in research and development efforts.

## Performance Comparison of USP30 Inhibitors

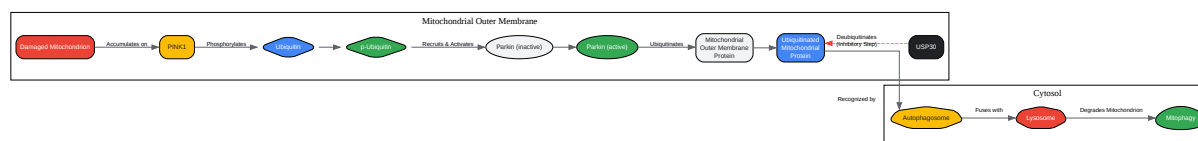
The landscape of USP30 inhibitors is rapidly evolving, with several potent and selective compounds emerging from academic and industrial research. This section provides a quantitative comparison of key inhibitors, including **rac-MF-094**, MTX-115325, Compound 39, and FT3967385.

Inhibitor	Type	Target	IC50 (in vitro)	Cellular Potency (EC50)	Selectivity	Key Features
rac-MF-094	Racemic Mixture	USP30	120 nM[1]	Not widely reported	Selective, with <30% inhibition of 22 other USPs at 10 µM[1]	Accelerates mitophagy and has shown efficacy in a diabetic wound healing model by inhibiting the NLRP3 inflammasome.[2]
MTX-115325	Small Molecule	USP30	12 nM[3][4]	32 nM (TOM20 ubiquitination)[4]	Highly selective (>2000-fold against 54 DUBs).[3]	Brain-penetrant and orally bioavailable; has demonstrated neuroprotective effects in a Parkinson's disease mouse model.[3][5][6]
Compound 39	Benzosulphonamide	USP30	~20 nM[7][8][9]	Not explicitly defined as EC50, but	Highly selective over a panel of	Enhances both mitophagy and

				effective in cells at <200 nM. [9]	>40 DUBs. [8][9]	pexophagy ; restores mitophagy in neurons from Parkinson's disease patients.[7] [9][10]
FT3967385	N-cyano pyrrolidine	USP30	Not explicitly reported, but potent.	Not explicitly reported.	Highly selective for USP30, with some off-target activity on USP6 at higher concentrations.[11]	Covalent inhibitor that recapitulates the effects of genetic USP30 loss.[8][11] [12]
USP30Inh-1, -2, -3	Cyano-amide	USP30	15-30 nM[9]	Not explicitly reported.	Good selectivity at 1 $\mu$ M against >40 DUBs, but some off-target effects at 10 $\mu$ M.[13]	Potent inhibitors of USP30 enzymatic activity.[9]

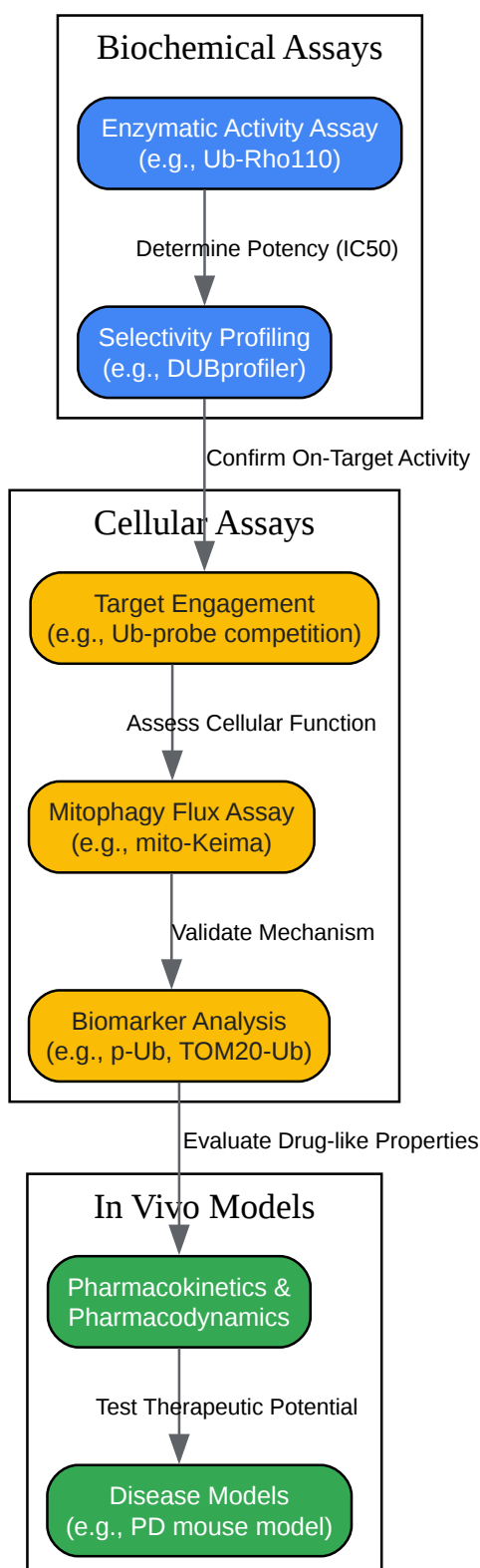
## Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context in which these inhibitors function and are evaluated, the following diagrams illustrate the role of USP30 in mitophagy and a typical experimental workflow for assessing USP30 inhibitors.



[Click to download full resolution via product page](#)

Caption: Role of USP30 in the PINK1/Parkin-mediated mitophagy pathway.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the evaluation of USP30 inhibitors.

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of USP30 inhibitors.

### USP30 Enzymatic Activity Assay (Ub-Rho110)

This assay measures the enzymatic activity of USP30 through the cleavage of a fluorogenic substrate.

- Principle: The substrate, ubiquitin-rhodamine 110 (Ub-Rho110), is non-fluorescent. Upon cleavage by a deubiquitinase like USP30, the highly fluorescent rhodamine 110 is released, and the increase in fluorescence is proportional to enzyme activity.[\[14\]](#)[\[15\]](#)[\[16\]](#)
- Protocol Outline:
  - Recombinant human USP30 protein is incubated with the test inhibitor at various concentrations in an appropriate assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA).[\[14\]](#)
  - The enzymatic reaction is initiated by the addition of the Ub-Rho110 substrate.[\[14\]](#)
  - The fluorescence intensity is measured over time using a microplate reader at an excitation wavelength of approximately 485 nm and an emission wavelength of around 535 nm.[\[16\]](#)
  - The rate of reaction is calculated from the linear phase of the fluorescence increase.
  - IC50 values are determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

### DUB Selectivity Profiling (DUBprofiler™)

This service is used to assess the selectivity of an inhibitor against a broad panel of deubiquitinating enzymes.

- Principle: The DUBprofiler™ platform utilizes a panel of recombinant DUB enzymes to test the inhibitory activity of a compound. This allows for the determination of an inhibitor's selectivity profile, identifying potential off-target effects.[13] The assay often employs activity-based probes in a competitive binding format or measures the enzymatic activity of each DUB in the presence of the inhibitor.[17]
- Protocol Outline:
  - The test inhibitor is incubated with a large panel of different recombinant DUBs at one or more concentrations.
  - The activity of each DUB is measured using a suitable assay, often a fluorescence-based method like the Ub-Rho110 assay.
  - The percentage of inhibition for each DUB is calculated relative to a vehicle control.
  - The results provide a selectivity profile, highlighting the inhibitor's potency against the target DUB versus other DUBs in the panel.

## Cellular Mitophagy Assay (mito-Keima)

This assay allows for the quantitative measurement of mitophagy flux in living cells.

- Principle: The mito-Keima is a pH-sensitive fluorescent protein targeted to the mitochondrial matrix.[5] Keima exhibits a change in its fluorescence excitation spectrum depending on the pH. In the neutral pH of the mitochondria, it is excited at 440 nm. When mitochondria are delivered to the acidic environment of the lysosome during mitophagy, the excitation maximum shifts to 586 nm.[5] The ratio of the 586 nm to 440 nm excitation signals provides a quantitative measure of mitophagy.[18]
- Protocol Outline:
  - Cells of interest (e.g., SH-SY5Y neuroblastoma cells) are stably transfected with a plasmid encoding mito-Keima.[14]
  - The cells are treated with the USP30 inhibitor or a vehicle control for a specified period.

- Mitophagy can be assessed at a basal level or induced by treating the cells with mitochondrial stressors like oligomycin and antimycin A.
- The cells are then analyzed by flow cytometry or confocal microscopy.[1][18]
- For flow cytometry, cells are excited at both 405 nm and 561 nm, and the emission is collected. An increase in the 561/405 nm emission ratio indicates an increase in mitophagy.
- For confocal microscopy, images are captured using both excitation wavelengths, and the ratio of the signals is quantified to visualize and measure the extent of mitophagy.[19]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima [jove.com]
- 2. USP5 Ubiquitin-Rhodamine110 Catalytic Activity Assay – openlabnotebooks.org [openlabnotebooks.org]
- 3. MTX115325 (MTX325) | USP30 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Methods for Monitoring Mitophagy Using mt-Keima | Springer Nature Experiments [experiments.springernature.com]
- 6. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]



- 11. biorxiv.org [biorxiv.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 14. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. amsbio.com [amsbio.com]
- 17. Revealing the “Active DUBome” With DUBprofiler-Cell™ | Technology Networks [technologynetworks.com]
- 18. A Sensitive and Quantitative mKeima Assay for Mitophagy via FACS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scribd.com [scribd.com]
- To cite this document: BenchChem. [A Comparative Guide to USP30 Inhibitors: rac-MF-094 and Beyond]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12468064#rac-mf-094-vs-other-usp30-inhibitors]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)